1-Hydroxycyclohexyl phenyl ketone
Overview
Description
1-Hydroxycyclohexyl phenyl ketone is a photoinitiator (PI) molecule that can be used in chain transfer polymerization . It can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It is used as a photoinitiator in UV-radiation-curable technologies which are used in various applications and industry branches such as printing and packaging, coatings, furniture and flooring, and adhesives .
Synthesis Analysis
The synthesis of 1-Hydroxycyclohexyl phenyl ketone involves several steps . Firstly, cyclohexyl carbonyl chloride is prepared from cyclohexane carboxylic acid and thionyl chloride . Secondly, cyclohexyl phenyl ketone is synthesized from benzene and the above-mentioned cyclohexyl carbonyl chloride in the presence of anhydrous aluminium trichloride as a catalyst . Finally, α - hydroxycyclohexyl phenyl ketone is prepared from cyclohexyl phenyl ketone by chlorination and hydrolysis in the presence of NaOH (aq), CCl4 and benzalkonium bromide as phase transfer catalyst .
Molecular Structure Analysis
The molecular formula of 1-Hydroxycyclohexyl phenyl ketone is C13H16O2 . The structure of this compound can be represented as HOC6H10COC6H5 .
Chemical Reactions Analysis
1-Hydroxycyclohexyl phenyl ketone has been reported to mediate the oxidation of primary alcohols and aldehydes to acids via hydride transfer reactions .
Physical And Chemical Properties Analysis
1-Hydroxycyclohexyl phenyl ketone is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol and toluene . Its boiling point is 175 °C/15 mmHg (lit.) and melting point is 47-50 °C (lit.) .
Scientific Research Applications
Application in UV-radiation-curable Technologies
- Summary of the Application : 1-HCHPK is used as a photoinitiator in UV-radiation-curable technologies . These technologies are used in various applications and industry branches such as printing and packaging, coatings, furniture and flooring, and adhesives .
- Results or Outcomes : The use of 1-HCHPK in these applications results in materials that are quickly and efficiently cured, improving the speed and efficiency of manufacturing processes. The cured materials also exhibit excellent properties such as durability and resistance to yellowing .
Application in Environmental Toxicology
- Summary of the Application : 1-HCHPK has been studied for its potential environmental hazard, particularly its toxicity to freshwater microcrustaceans .
- Methods of Application : In the study, the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans was assessed in environmentally relevant conditions using natural waters .
- Results or Outcomes : The results showed that the acute toxicity of 1-HCHPK (L (E)C 50) to pelagic Thamnocephalus platyurus and Daphnia magna and benthic Heterocypris incongruens ranged between 27 and 55 mg/L . Further, the long-term exposure of D. magna to low levels of 1-HCHPK (0.1 and 1.0 mg/L) did not affect ephippia hatching or organismal fitness, even in three successive daphnid generations . Thus, 1-HCHPK did not pose a hazard to the freshwater microcrustaceans at concentrations < 1 mg/L in the environmentally relevant conditions .
Application in Chain Transfer Polymerization
- Summary of the Application : 1-HCHPK is used as a photoinitiator (PI) molecule in chain transfer polymerization . PI can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It may be used as a component that facilitates UV curing and also as a base material in the formation of the block and grafted copolymers .
- Results or Outcomes : The use of 1-HCHPK in these applications results in polymers that are quickly and efficiently synthesized, improving the speed and efficiency of manufacturing processes. The synthesized polymers also exhibit excellent properties such as durability and resistance to yellowing .
Application in Oxidation Reactions
- Summary of the Application : 1-HCHPK is used as an oxidant in oxidation reactions . It has been used for the oxidation of primary alcohols and aldehydes to the corresponding carboxylic acids .
- Methods of Application : In the oxidation reactions, 1-HCHPK is mixed with the compound that is to be oxidized (such as a primary alcohol or an aldehyde) in the presence of a base like NaOH . The reaction mixture is then heated to facilitate the oxidation reaction .
- Results or Outcomes : The use of 1-HCHPK in these applications results in the efficient conversion of primary alcohols and aldehydes to the corresponding carboxylic acids . The procedure is easy to handle, provides high yields, and shows good to excellent functional group tolerance even in the presence of vulnerable secondary alcohols and tert-butanesulfinamides .
Safety And Hazards
properties
IUPAC Name |
(1-hydroxycyclohexyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNODIIQQMGDSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044748 | |
Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |
Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Hydroxycyclohexyl phenyl ketone | |
CAS RN |
947-19-3 | |
Record name | 1-Hydroxycyclohexyl phenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxycyclohexyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxycyclohexyl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methanone, (1-hydroxycyclohexyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Hydroxycyclohexyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxycyclohexyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCYCLOHEXYL PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7JVN2243X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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